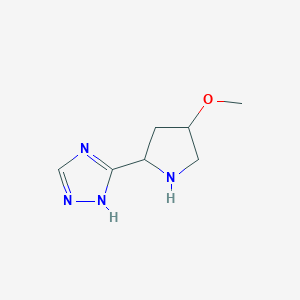
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains a pyrrolidine ring substituted with a methoxy group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the reaction of 4-methoxypyrrolidine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with 4-methoxypyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-oxopyrrolidin-2-yl)-1H-1,2,4-triazole.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of 3-(4-substituted-pyrrolidin-2-yl)-1H-1,2,4-triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxypyrrolidin-2-yl)-1H-imidazole
- 3-(4-Methoxypyrrolidin-2-yl)-1H-pyridine
- 3-(4-Methoxypyrrolidin-2-yl)-1H-pyrimidine
Uniqueness
3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4O/c1-12-5-2-6(8-3-5)7-9-4-10-11-7/h4-6,8H,2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
BVJIJBWVLUAIHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(NC1)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


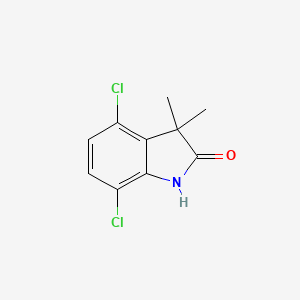
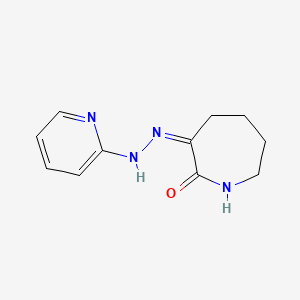
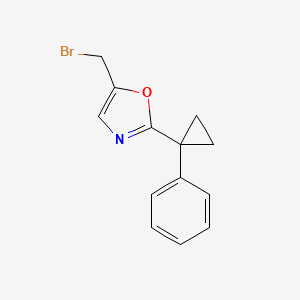

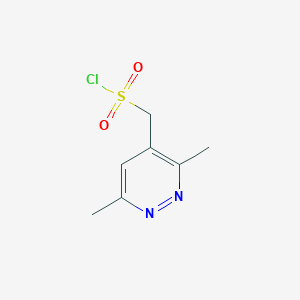

![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13219686.png)


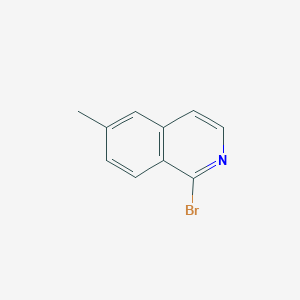
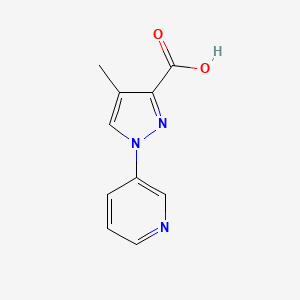
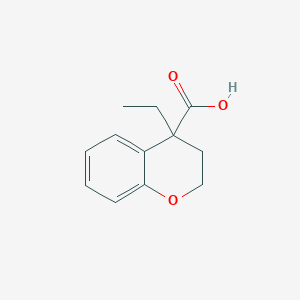
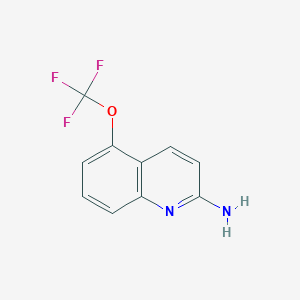
![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)
